molecular formula C19H21N5O2S B302394 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No. B302394
M. Wt: 383.5 g/mol
InChI Key: MSLKGXDCHRZCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, also known as AMT, is a chemical compound that belongs to the class of triazole-based compounds. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antitumor properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory, antioxidant, and analgesic effects.

Advantages and Limitations for Lab Experiments

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It has also been shown to have a wide range of biological activities, making it useful for studying various biological processes. However, there are also some limitations to its use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide. One area of research is the development of new and more efficient synthesis methods for 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide. Another area of research is the study of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide for its various potential applications.

Synthesis Methods

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzonitrile with methyl isocyanate, followed by the reaction of the resulting intermediate with thioacetamide. The final step involves the reaction of the resulting intermediate with 4-ethoxyphenylacetyl chloride to produce 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide.

Scientific Research Applications

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O2S/c1-3-26-16-10-8-15(9-11-16)21-17(25)12-27-19-23-22-18(24(19)2)13-4-6-14(20)7-5-13/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

MSLKGXDCHRZCNS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.